1-Methylguanidine hydrochloride (hereinafter referred to as 1-methylguanidine HCl) is a guanidine derivative. Guanidines are a group of organic compounds characterized by the presence of a central carbon atom bonded to three nitrogen atoms. [] While 1-methylguanidine HCl is structurally similar to naturally occurring guanidine compounds, its presence in biological systems is primarily linked to metabolic processes rather than being a naturally occurring compound itself. []
Scientific interest in 1-methylguanidine HCl stems from its association with uremia, a condition characterized by the accumulation of waste products in the blood due to kidney malfunction. [] Research has focused on understanding its potential role as a uremic toxin and developing methods for its detection and quantification in biological samples. []
1-Methylguanidine hydrochloride is an organic compound with the molecular formula CHClN and a molecular weight of 109.56 g/mol. It is classified as a guanidine derivative, specifically a methyl-substituted guanidine, which is notable for its applications in various scientific fields, including medicinal chemistry and biochemistry. The compound exists primarily as a white crystalline solid and is soluble in water.
1-Methylguanidine hydrochloride falls under the category of nitrogenous organic compounds. It is often utilized in biochemical applications due to its structural properties that allow it to interact with biological molecules effectively.
The synthesis of 1-methylguanidine hydrochloride typically involves the methylation of guanidine using methylating agents such as dimethyl sulfate or methyl iodide. The general synthetic route includes:
Technical details regarding the synthesis include controlling reaction temperatures and times to optimize yield and purity, often monitored by techniques such as High-Performance Liquid Chromatography (HPLC) for quality assurance .
The structure of 1-methylguanidine hydrochloride features a central guanidine core with a methyl group attached to one of the nitrogen atoms. The structural formula can be represented as:
1-Methylguanidine hydrochloride participates in various chemical reactions due to its nucleophilic nature. Notable reactions include:
Technical details about these reactions often involve specific conditions such as temperature, solvent choice, and reaction time to maximize yields.
The mechanism of action for 1-methylguanidine hydrochloride is primarily related to its role in biochemical pathways. It acts as a modulator in various enzymatic reactions due to its ability to interact with nucleic acids and proteins. For instance, it has been shown to enhance binding affinities in modified oligonucleotides, providing stability against enzymatic degradation .
1-Methylguanidine hydrochloride has several scientific uses, including:
1-Methylguanidine (MG) is a guanidino compound primarily derived from protein catabolism and accumulates significantly in renal failure. Its endogenous production occurs via two principal pathways:
Creatinine Conversion: Creatinine, a breakdown product of creatine phosphate in muscle, serves as the major precursor for MG synthesis. In renal impairment, creatinine clearance decreases, leading to its accumulation. Subsequent oxidation of creatinine, particularly in organs like the liver and kidneys, generates MG. Studies in rats with renal failure show enhanced conversion rates of creatinine to MG compared to healthy controls, correlating with elevated plasma creatinine concentrations [1] [2].
Arginine Catabolism: The amino acid arginine provides an alternative route for MG synthesis. Administration of L-arginine to uremic rats or humans significantly increases urinary MG excretion. Isotope tracing using L-[guanidino-15N]arginine in uremic patients reveals rapid incorporation of 15N into MG, confirming arginine as a direct precursor. This pathway becomes dominant in renal failure due to metabolic dysregulation [8] [1].
Table 1: Biosynthetic Pathways of 1-Methylguanidine
Precursor | Primary Site | Key Metabolic Shift in Renal Failure |
---|---|---|
Creatinine | Liver, Kidneys | 3–4× higher conversion rates [1] |
Arginine | Systemic | Increased flux to MG via unknown enzymes [8] |
Low-protein diets reduce serum MG by limiting arginine turnover, highlighting the dietary influence on MG production [1].
The mechanisms driving MG synthesis involve both enzymatic and non-enzymatic processes, amplified in renal insufficiency:
Non-Enzymatic Oxidation: Under uremic conditions, creatinine undergoes hydroxyl radical-mediated oxidation, a reactive oxygen species (ROS)-dependent process. This reaction yields MG and hydrogen peroxide (H₂O₂) as byproducts. Scavengers like dimethyl sulfoxide (DMSO) inhibit this pathway, confirming ROS involvement [3].
Enzymatic Contributions: While no specific "methylguanidine synthase" has been identified, enzymes in the peroxisomal β-oxidation pathway facilitate MG synthesis indirectly by generating H₂O₂. Additionally, creatininase activity in gut microbiota may contribute to systemic MG loads, though this requires further validation [10] [4].
In renal failure, impaired excretion combined with accelerated production (due to oxidative stress and metabolic acidosis) results in MG accumulation up to 100–200× normal levels [2]. This aligns with clinical observations where urinary MG excretion correlates with uremia severity [8].
Peroxisomes are central to MG biosynthesis through ROS generation:
Peroxisomal β-Oxidation: Fatty acid oxidation in hepatic peroxisomes produces H₂O₂ as a byproduct. In vitro studies demonstrate that incubating peroxisomal fractions with creatinine induces MG synthesis alongside H₂O₂. This process is suppressed by antioxidants (e.g., glutathione) and H₂O₂ scavengers (e.g., sodium azide), confirming peroxisomal involvement [3].
Modulation by Peroxisome Proliferators: Treatment with clofibrate (a peroxisome proliferator-activated receptor agonist) paradoxically reduces MG synthesis by 30% despite inducing peroxisomal enzyme expression. This occurs via upregulation of glutathione peroxidase, which enhances H₂O₂ detoxification and diminishes ROS available for creatinine oxidation [3].
Table 2: Peroxisomal Modulation of MG Synthesis
Modulator | Effect on Peroxisomes | Impact on MG Synthesis |
---|---|---|
Clofibrate | Induces enzyme expression | ↓ 30% (via antioxidant shift) [3] |
Dimethyl sulfoxide | Scavenges hydroxyl radicals | Complete inhibition [3] |
Sodium azide | Inhibits catalase/H₂O₂ metabolism | ↓ 80% [3] |
These findings position peroxisomes as key metabolic hubs for MG generation, linking lipid metabolism and oxidative stress to uremic toxin production [3] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7